N,N-Dibutyl-4-(7-ethyl-3-(2-fluorophenyl)-3,7-dihydropyrano[2,3-c]carbazol-3-yl)benzenamine
Overview
Description
N,N-Dibutyl-4-(7-ethyl-3-(2-fluorophenyl)-3,7-dihydropyrano[2,3-c]carbazol-3-yl)benzenamine is a useful research compound. Its molecular formula is C37H39FN2O and its molecular weight is 546.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-Dibutyl-4-(7-ethyl-3-(2-fluorophenyl)-3,7-dihydropyrano[2,3-c]carbazol-3-yl)benzenamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dibutyl-4-(7-ethyl-3-(2-fluorophenyl)-3,7-dihydropyrano[2,3-c]carbazol-3-yl)benzenamine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Antiproliferative Activity
Pyranocarbazole derivatives, a category to which N,N-Dibutyl-4-(7-ethyl-3-(2-fluorophenyl)-3,7-dihydropyrano[2,3-c]carbazol-3-yl)benzenamine belongs, have been synthesized and shown to exhibit antiproliferative activity against various cancer cell lines, including prostate, breast, ovarian, and skin cancers. These compounds were synthesized through a one-pot, catalyst-free, and solvent-free microwave irradiation method, providing a rapid and efficient approach to their production (Padmaja et al., 2018).
2. Antimicrobial Properties
Similar compounds have been synthesized and evaluated for antimicrobial activity. They displayed significant activity against various strains of human pathogenic microorganisms. The structure-activity relationship studies revealed that compounds with electron-withdrawing groups exhibit better activity than those with electron-donating groups (Krishnanjaneyulu et al., 2014).
3. Acetylcholinesterase and Monoamine Oxidase Inhibition
Derivatives of this chemical class have been studied for their inhibitory effects on acetylcholinesterase and monoamine oxidase, important targets in Alzheimer's disease treatment. Some compounds demonstrated nanomolar or low micromolar range inhibitory activities (Kumar et al., 2013).
4. Material Science Applications
In material science, similar compounds have been used to create novel redox-active polyimides with potential as hole transporting materials in organic light-emitting diodes (OLEDs). These polyimides exhibit desirable properties such as high lying HOMO levels and stable electrochemical properties (Iqbal et al., 2016).
properties
IUPAC Name |
N,N-dibutyl-4-[7-ethyl-3-(2-fluorophenyl)pyrano[2,3-c]carbazol-3-yl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H39FN2O/c1-4-7-25-39(26-8-5-2)28-19-17-27(18-20-28)37(31-14-10-11-15-32(31)38)24-23-30-35(41-37)22-21-34-36(30)29-13-9-12-16-33(29)40(34)6-3/h9-24H,4-8,25-26H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFZVPFHTUHFMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C2(C=CC3=C(O2)C=CC4=C3C5=CC=CC=C5N4CC)C6=CC=CC=C6F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H39FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201120978 | |
Record name | N,N-Dibutyl-4-[7-ethyl-3-(2-fluorophenyl)-3,7-dihydropyrano[2,3-c]carbazol-3-yl]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201120978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dibutyl-4-(7-ethyl-3-(2-fluorophenyl)-3,7-dihydropyrano[2,3-c]carbazol-3-yl)benzenamine | |
CAS RN |
1160994-29-5 | |
Record name | N,N-Dibutyl-4-[7-ethyl-3-(2-fluorophenyl)-3,7-dihydropyrano[2,3-c]carbazol-3-yl]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160994-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dibutyl-4-[7-ethyl-3-(2-fluorophenyl)-3,7-dihydropyrano[2,3-c]carbazol-3-yl]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201120978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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